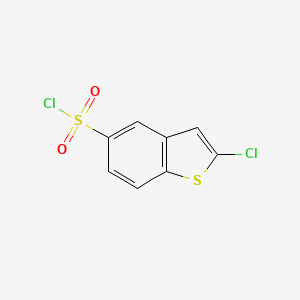
2-Chloro-1-benzothiophene-5-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-benzothiophene-5-sulfonylchloride: is a versatile chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.16 . It is a derivative of benzothiophene, featuring a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position. This compound is known for its unique properties and is widely used in scientific research and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-benzothiophene-5-sulfonylchloride . One common method is the chlorination of benzothiophene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 2-chlorobenzothiophene is then treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-benzothiophene-5-sulfonylchloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as 2-chloro-1-benzothiophene-5-sulfonic acid.
Reduction: : Reduction reactions can lead to the formation of 2-chloro-1-benzothiophene-5-sulfonic acid derivatives.
Substitution: : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: : 2-chloro-1-benzothiophene-5-sulfonic acid
Reduction: : Reduced derivatives of 2-chloro-1-benzothiophene-5-sulfonic acid
Substitution: : Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-benzothiophene-5-sulfonylchloride: is widely used in scientific research due to its unique chemical properties. It is employed in the development of new materials, pharmaceuticals, and as a reagent in organic synthesis. Its applications include:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of biological systems and the development of bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties in drug discovery.
Industry: : Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-1-benzothiophene-5-sulfonylchloride exerts its effects involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The compound's reactivity makes it a valuable tool in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-benzothiophene-5-sulfonylchloride: is compared with other similar compounds such as 5-chloro-1-benzothiophene-2-sulfonyl chloride . While both compounds share similar structural features, This compound is unique in its reactivity and applications. Other similar compounds include:
5-chloro-1-benzothiophene-2-sulfonyl chloride
2-chloro-1-benzothiophene-3-sulfonyl chloride
2-chloro-1-benzothiophene-4-sulfonyl chloride
These compounds differ in the position of the chlorine and sulfonyl chloride groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C8H4Cl2O2S2 |
|---|---|
Molekulargewicht |
267.2 g/mol |
IUPAC-Name |
2-chloro-1-benzothiophene-5-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-8-4-5-3-6(14(10,11)12)1-2-7(5)13-8/h1-4H |
InChI-Schlüssel |
BUAOGVPNBGUQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
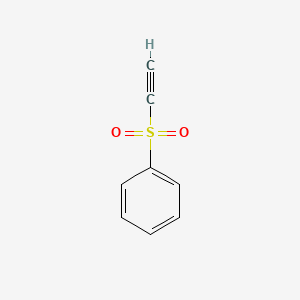

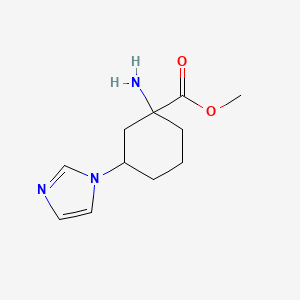
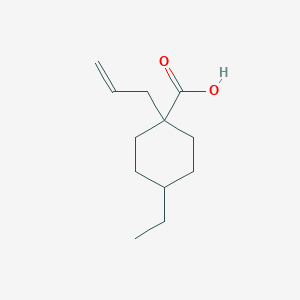

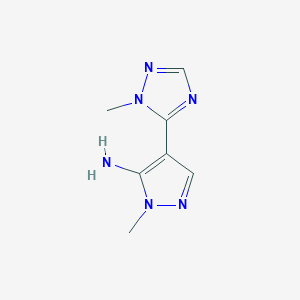
![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)

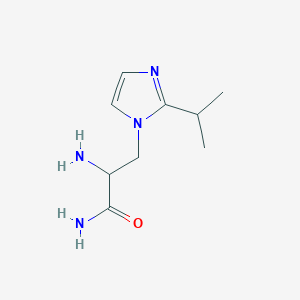

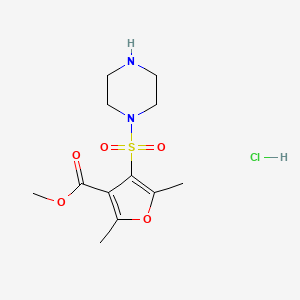
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
